molecular formula C9H7F4N B13643478 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine

5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B13643478
M. Wt: 205.15 g/mol
InChI Key: IOORVEHTFPJTFC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C9H7F4N and a molecular weight of 205.15 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method involves the use of trifluoromethylation and fluorination reactions. . The cyclopropyl group can be introduced through cyclopropanation reactions using cyclopropyl carbenes or cyclopropyl halides .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts and solvents that facilitate the reactions under milder conditions, as well as purification techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield aminopyridine derivatives , while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism by which 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological targets through fluorine-mediated interactions . The presence of fluorine atoms enhances the compound’s lipophilicity and electronegativity , allowing it to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes . These interactions can modulate the activity of biological pathways , leading to various biological effects .

Properties

Molecular Formula

C9H7F4N

Molecular Weight

205.15 g/mol

IUPAC Name

5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7F4N/c10-8-7(9(11,12)13)3-6(4-14-8)5-1-2-5/h3-5H,1-2H2

InChI Key

IOORVEHTFPJTFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)F)C(F)(F)F

Origin of Product

United States

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